3-(4-(2-methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
3-(4-(2-Methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at the 4-position, a (2-methylbenzyl)thio moiety at the 5-position, and an indole ring at the 3-position. This structural architecture combines aromatic indole and triazole systems with flexible ether and thioether linkages, making it a candidate for diverse biological applications, including antimicrobial, anticancer, or enzyme-modulating activities.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-3-4-8-16(15)14-27-21-24-23-20(25(21)11-12-26-2)18-13-22-19-10-6-5-9-17(18)19/h3-10,13,22H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSBWKXDKWJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(2-methoxyethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of the compound is . It features a triazole ring system with a methoxyethyl group and a methylbenzyl thioether, which contribute to its unique chemical behavior. The synthesis typically involves the reaction of appropriate precursors through methods such as the use of arylthiosemicarbazides in an alkaline medium, facilitating the formation of the triazole structure .
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In a study involving mercapto-substituted 1,2,4-triazoles, several derivatives were tested against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines, revealing IC50 values as low as 6.2 μM for certain derivatives .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A study highlighted that similar thioether-substituted triazoles exhibited potent antibacterial activity against pathogenic bacteria when compared to standard antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory and Antioxidant Activities
The compound's structure suggests potential anti-inflammatory and antioxidant activities. Triazoles have been documented to possess these properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and scavenging of free radicals .
Case Studies and Research Findings
Several studies have focused on the biological activities of triazole derivatives:
- Anticancer Activity :
- Antimicrobial Screening :
- Synthesis Pathways :
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- The cyclohexyl-substituted analog (6u) exhibits a higher melting point (190°C) compared to the phenyl-substituted 5r (173–174°C), suggesting that bulky aliphatic groups enhance crystallinity .
- The absence of melting point data for the target compound highlights a gap in current literature.
The indole moiety in 6u and the target compound could enhance π-π stacking interactions in biological systems, a feature absent in pyridine analogs .
Thioether Linkages :
Antimicrobial Activity:
- Compound 6u, with a (4-methylbenzyl)thio group and indole, shows broad-spectrum antimicrobial activity, likely due to the synergistic effects of the triazole-thioether and indole moieties .
- The thiazole-containing analog (CAS 144294-73-5) exhibits antifungal properties, suggesting that sulfur-containing heterocycles enhance antimicrobial potency .
Anticancer Potential:
Analgesic and Anti-inflammatory Effects:
- Tetrazole analogs in , such as 2-[4-(2,4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio]acetic acid, show significant analgesic activity, suggesting that electron-withdrawing substituents (e.g., Cl) enhance bioactivity .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methylbenzyl thioether protons at δ 2.4–4.0 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ for C₂₄H₂₅N₅O₂S requires 464.18 g/mol) .
- HPLC : Validates purity (≥97% for analogs in anti-tuberculosis studies) .
How do thermodynamic properties affect chromatographic retention and formulation stability?
Advanced Research Focus
Thermodynamic studies using hydrophilic interaction chromatography (HILIC) reveal retention dependence on temperature and mobile-phase polarity. For morpholinium triazole analogs, entropy-driven retention (ΔS > 0) suggests increased hydrophilicity at elevated temperatures, informing storage conditions (2–8°C recommended for stability) .
What biological screening strategies are recommended for initial antimicrobial activity assessment?
Q. Basic Research Focus
- MIC/MBC assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Substituents like 2-methylbenzylthio enhance activity (e.g., MIC 31.25 µg/mL for triazole derivatives) .
- Time-kill kinetics : Differentiate bacteriostatic vs. bactericidal effects .
How can structure-activity relationships (SAR) guide optimization for enzyme inhibition?
Q. Advanced Research Focus
- Substituent tuning : Replacing N-methyl with N-ethyl reduces MBC values (e.g., 62.5 µg/mL vs. 125 µg/mL in triazoles) .
- Bioisosteric replacement : Analogous 1,2,4-triazoles inhibit 5-lipoxygenase-activating protein (FLAP) via hydrophobic interactions with benzothiazole substituents .
What computational tools are effective for predicting binding modes to biological targets?
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with kinase domains (e.g., anaplastic lymphoma kinase) using PDB ligands (e.g., 2XP2) to prioritize analogs for synthesis .
- DFT calculations : Validate electronic structures and tautomeric equilibria (e.g., thione-thiol forms) to explain reactivity .
How should conflicting activity data between structural analogs be resolved?
Q. Advanced Research Focus
- Comparative SAR studies : Test substituent permutations (e.g., methoxyethyl vs. cyclopropyl) under standardized assay conditions .
- Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or enzymatic activity assays .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced Research Focus
- Prodrug design : Introduce ionizable groups (e.g., morpholinium acetate) to enhance hydrophilicity .
- Co-solvent systems : Use DMSO (≥20 mg/mL solubility for JW74 analogs) with <1% v/v to minimize cytotoxicity .
How can synthetic byproducts and impurities be characterized and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
